molecular formula C19H22N4O3 B10920006 N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920006
M. Wt: 354.4 g/mol
InChI Key: BGWCQYLLCSWRDU-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a dimethoxyphenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the pyrazolo[3,4-b]pyridine core.

    Formation of the carboxamide group: This is typically achieved through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[3,4-b]pyridine core, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of the dimethoxyphenyl group and the carboxamide group in the compound of interest imparts unique properties.

    Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups may exhibit similar biological activities, but the presence of the pyrazolo[3,4-b]pyridine core in the compound of interest provides additional functionality.

    Carboxamide derivatives: Compounds with carboxamide groups may have similar chemical reactivity, but the specific combination of functional groups in the compound of interest makes it distinct.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-11-8-15(16-10-20-23(3)18(16)21-11)19(24)22-12(2)14-9-13(25-4)6-7-17(14)26-5/h6-10,12H,1-5H3,(H,22,24)

InChI Key

BGWCQYLLCSWRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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